N-Carbamoyl-glutamic acid diethyl ester

Lipophilicity Physicochemical property LogP

N-Carbamoyl-glutamic acid diethyl ester (CAS: 911658-62-3) is a diester derivative of N-carbamoyl-L-glutamic acid (NCG, also known as carglumic acid), where both α- and γ-carboxyl groups of the glutamic acid backbone are esterified with ethyl groups. This compound has a molecular formula of C10H18N2O5 and a molecular weight of 246.26 g/mol, with a computed XLogP3-AA of -0.2.

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
Cat. No. B12597072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoyl-glutamic acid diethyl ester
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)OCC)NC(=O)N
InChIInChI=1S/C10H18N2O5/c1-3-16-8(13)6-5-7(12-10(11)15)9(14)17-4-2/h7H,3-6H2,1-2H3,(H3,11,12,15)
InChIKeyCWFWAKRHCJDKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbamoyl-glutamic acid diethyl ester: Procurement-Relevant Chemical Identity and Structural Baseline


N-Carbamoyl-glutamic acid diethyl ester (CAS: 911658-62-3) is a diester derivative of N-carbamoyl-L-glutamic acid (NCG, also known as carglumic acid), where both α- and γ-carboxyl groups of the glutamic acid backbone are esterified with ethyl groups [1]. This compound has a molecular formula of C10H18N2O5 and a molecular weight of 246.26 g/mol, with a computed XLogP3-AA of -0.2 [1]. It functions as a structural analog of N-acetylglutamate (NAG), capable of acting as a cofactor for carbamoyl phosphate synthetase 1 (CPS1) to enhance ureagenesis through activation of the urea cycle [2]. As a synthetic amino acid derivative within the glutamic acid ester class, this compound represents a chemically modified variant of the clinically and industrially utilized NCG framework, featuring ethyl ester protecting groups at both carboxyl termini [1].

Why N-Carbamoyl-glutamic acid diethyl ester Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Although N-carbamoyl-glutamic acid diethyl ester shares the N-carbamoylglutamic acid core scaffold with NCG (carglumic acid), substitution with the parent acid or other ester derivatives is not scientifically interchangeable without data verification. NCG is a highly polar diacid (XLogP3-AA = -2.4) with two free carboxyl groups, conferring distinct solubility, permeability, and metabolic stability profiles that differ fundamentally from the diester variant [1][2]. The diethyl ester modification introduces lipophilic character via ethyl group capping of both carboxyl termini, which alters the compound's logP value, membrane permeability potential, and susceptibility to enzymatic hydrolysis [1][3]. These structural differences mean that the diester may exhibit altered bioavailability, intracellular access, and metabolic activation kinetics compared to the parent NCG [4]. Consequently, experimental selection of this compound over NCG or monoester variants must be predicated on application-specific considerations such as the requirement for a more lipophilic analog or a controlled-release prodrug strategy requiring esterase-mediated activation [4][5]. The quantitative evidence below provides the only basis for such procurement decisions.

N-Carbamoyl-glutamic acid diethyl ester: Comparative Evidence for Scientific Selection


Lipophilicity Shift: N-Carbamoyl-glutamic acid diethyl ester Exhibits Increased logP Relative to Parent NCG

The diethyl ester modification of N-carbamoyl-glutamic acid results in a substantial shift in lipophilicity relative to the parent diacid NCG (carglumic acid). The computed XLogP3-AA for N-carbamoyl-glutamic acid diethyl ester is -0.2, whereas the parent NCG has a computed XLogP3-AA of -2.4 [1][2]. This logP difference of 2.2 units reflects a more than 100-fold theoretical increase in octanol-water partition coefficient, indicating significantly enhanced lipophilic character conferred by the dual ethyl ester groups [1][2].

Lipophilicity Physicochemical property LogP Drug design

Molecular Weight and Polar Surface Area Modulation by Diester Derivatization

Esterification of both carboxyl groups in N-carbamoyl-glutamic acid diethyl ester increases the molecular weight to 246.26 g/mol compared to 190.15 g/mol for the parent NCG (carglumic acid), an increase of 29.5% [1][2]. The polar surface area (PSA) is reduced to 107.72 Ų for the diester , while the parent NCG has a topological polar surface area of 130 Ų [2].

Molecular weight Polar surface area Physicochemical property ADME prediction

Enzymatic Hydrolysis Susceptibility as a Prodrug Activation Pathway

N-carbamoyl-glutamic acid diethyl ester is susceptible to enzymatic hydrolysis via microbial proteases, which catalyze regioselective hydrolysis of diesters to yield ω-monoesters [1]. This hydrolysis pathway suggests that the diester may function as a prodrug requiring esterase-mediated cleavage to release the pharmacologically active monoacid or diacid species. The parent NCG does not require this activation step, as it is directly available for interaction with CPS1 [2].

Prodrug Esterase Hydrolysis Regioselectivity

Structural Distinction from N-Nitroso Analog: Absence of Genotoxicity Liability

N-Carbamoyl-glutamic acid diethyl ester (MW 246.26 g/mol) is structurally distinct from its N-nitroso derivative, glutamic acid N-carbamoyl-N-nitroso diethyl ester (CAS 67792-87-4), which has an additional nitroso group and a molecular weight of 275.26 g/mol [1][2]. The N-nitroso analog belongs to a class of compounds with documented potential for nitrosamine-related genotoxicity, whereas the non-nitrosated target compound lacks this structural alert [1][2].

Structural analog Nitrosamine Genotoxicity Safety profile

N-Carbamoyl-glutamic acid diethyl ester: Evidence-Anchored Application Scenarios for Procurement Selection


Enhanced Membrane Permeability in Cellular Urea Cycle Studies

In vitro investigations of urea cycle activation that require enhanced passive diffusion across cell membranes may preferentially employ N-carbamoyl-glutamic acid diethyl ester rather than the parent NCG. The diethyl ester's XLogP3-AA of -0.2 versus -2.4 for NCG translates to a 158-fold higher theoretical partition coefficient, which supports greater membrane permeability [1]. Additionally, the reduced polar surface area of 107.72 Ų for the diester relative to 130 Ų for NCG further aligns with predictions of improved passive cellular uptake [1][2]. This physicochemical profile makes the diester suitable for experimental designs where intracellular access to CPS1 is required without reliance on active amino acid transporters that mediate NCG uptake.

Prodrug-Based Controlled Activation Studies

N-carbamoyl-glutamic acid diethyl ester can be employed as a prodrug scaffold in studies investigating esterase-mediated controlled activation of NCG. Evidence demonstrates that diesters of N-protected α-aminodicarboxylic acids are substrates for microbial proteases that catalyze regioselective hydrolysis to yield ω-monoesters [3]. This property enables the design of experiments examining delayed or site-specific release of active NCG species, such as in gut microflora or specific tissue compartments expressing requisite esterases. The diester form thus provides a temporal control element absent from direct NCG administration [3][4].

Lipophilic Intermediate for Chemical Synthesis

As a protected amino acid derivative, N-carbamoyl-glutamic acid diethyl ester serves as a lipophilic synthetic intermediate in the preparation of more complex molecular architectures. The dual ethyl ester protection of both carboxyl groups increases organic solvent solubility relative to the free diacid NCG, facilitating reactions in non-aqueous media. This application is supported by the documented use of glutamic acid diethyl ester derivatives in peptide coupling and dendrimer synthesis [5], and the compound's improved logP of -0.2 enables partitioning into organic phases during extraction and purification workflows.

Quality Control Reference for Nitrosamine Impurity Monitoring

In analytical chemistry and quality control settings, N-carbamoyl-glutamic acid diethyl ester serves as a reference standard for detecting and quantifying the structurally related N-nitroso analog (glutamic acid N-carbamoyl-N-nitroso diethyl ester, CAS 67792-87-4), which carries potential genotoxicity liability [6]. The mass difference of 29 g/mol between the two compounds allows for unambiguous LC-MS differentiation, and procurement of the pure non-nitrosated diester is essential for method development and validation in nitrosamine impurity testing protocols [1][6].

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